molecular formula C8H6Cl5P B14543733 Tetrachloro(2-chloro-2-phenylethenyl)-lambda~5~-phosphane CAS No. 62266-87-9

Tetrachloro(2-chloro-2-phenylethenyl)-lambda~5~-phosphane

Cat. No.: B14543733
CAS No.: 62266-87-9
M. Wt: 310.4 g/mol
InChI Key: BEPZRBXKYCOTSG-UHFFFAOYSA-N
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Description

Tetrachloro(2-chloro-2-phenylethenyl)-lambda~5~-phosphane is a chemical compound with the molecular formula C8H5Cl5P It is a phosphorane derivative characterized by the presence of multiple chlorine atoms and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrachloro(2-chloro-2-phenylethenyl)-lambda~5~-phosphane can be synthesized through the reaction of 2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with phenylacetylene in benzene at 80°C. This reaction results in the formation of 2-(2-chloro-2-phenylethenyl)-2,2-dichlorobenzo[d]-1,3,2-dioxaphosphole-5-carbonylchloride with a yield greater than 95% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves controlled reaction conditions to ensure high yield and purity. The use of appropriate solvents and catalysts is crucial in optimizing the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetrachloro(2-chloro-2-phenylethenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly with acetylene derivatives.

    Hydrolysis: Hydrolysis of the compound leads to the formation of hydroxy-substituted phosphonates.

Common Reagents and Conditions

    Electrophilic Addition: Phenylacetylene in benzene at elevated temperatures (80°C) is commonly used.

    Hydrolysis: Water or aqueous solutions under controlled pH conditions facilitate hydrolysis.

Major Products Formed

Scientific Research Applications

Tetrachloro(2-chloro-2-phenylethenyl)-lambda~5~-phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrachloro(2-chloro-2-phenylethenyl)-lambda~5~-phosphane involves its interaction with molecular targets through electrophilic addition and substitution reactions. The presence of multiple chlorine atoms enhances its reactivity, allowing it to form stable complexes with various substrates. The phenylethenyl group contributes to its unique chemical behavior, facilitating specific interactions with organic molecules .

Comparison with Similar Compounds

Similar Compounds

    Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane: Similar structure but lacks the additional chlorine atom on the phenylethenyl group.

    (2-chloro-2-phenylethenyl)phosphonic acid: Contains a phosphonic acid group instead of the phosphorane structure.

Uniqueness

Its ability to undergo electrophilic addition and hydrolysis reactions sets it apart from other similar compounds .

Properties

CAS No.

62266-87-9

Molecular Formula

C8H6Cl5P

Molecular Weight

310.4 g/mol

IUPAC Name

tetrachloro-(2-chloro-2-phenylethenyl)-λ5-phosphane

InChI

InChI=1S/C8H6Cl5P/c9-8(6-14(10,11,12)13)7-4-2-1-3-5-7/h1-6H

InChI Key

BEPZRBXKYCOTSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CP(Cl)(Cl)(Cl)Cl)Cl

Origin of Product

United States

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